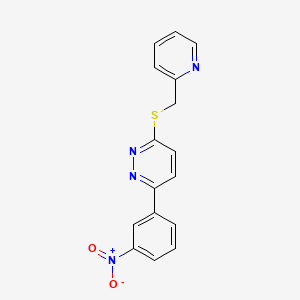

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Vue d'ensemble

Description

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group and a pyridinylmethylthio group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is nitrated using nitric acid or other nitrating agents.

Attachment of the Pyridinylmethylthio Group: The pyridinylmethylthio group can be attached through nucleophilic substitution reactions, where a pyridinylmethylthio moiety is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Nitric acid, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridazine derivatives.

Applications De Recherche Scientifique

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridinylmethylthio groups may play a role in the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Nitrophenyl)pyridazine: Lacks the pyridinylmethylthio group.

6-((Pyridin-2-ylmethyl)thio)pyridazine: Lacks the nitrophenyl group.

3-(3-Aminophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine: Contains an amino group instead of a nitro group.

Uniqueness

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to the presence of both the nitrophenyl and pyridinylmethylthio groups, which may confer distinct chemical and biological properties

Activité Biologique

The compound 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a pyridazine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Research indicates that compounds similar to This compound exhibit diverse biological activities, including:

- Anticancer Activity : Many pyridazine derivatives have shown cytotoxic effects against various cancer cell lines. The compound may inhibit specific kinases or enzymes involved in tumor progression.

- Anti-inflammatory Properties : Some studies suggest that such compounds can modulate inflammatory pathways, potentially reducing inflammation markers in vitro.

- Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. The following table summarizes some key findings:

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 5.2 | Anticancer |

| Compound B | MCF-7 (Breast Cancer) | 10.4 | Anticancer |

| Compound C | E. coli | 12.0 | Antibacterial |

| Compound D | S. aureus | 15.5 | Antibacterial |

These results indicate that derivatives similar to This compound can exhibit significant biological activity against cancer and bacterial strains.

Case Studies

-

Case Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridazine compound exhibited selective cytotoxicity against several cancer cell lines, with IC50 values ranging from 2.76 µM to 9.27 µM for ovarian and renal cancer cell lines, respectively . -

Case Study on Anti-inflammatory Effects :

Another research article explored the anti-inflammatory properties of similar compounds, showing a reduction in pro-inflammatory cytokines in macrophage cell cultures treated with the compound at concentrations of 10 µM and above .

Propriétés

IUPAC Name |

3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-20(22)14-6-3-4-12(10-14)15-7-8-16(19-18-15)23-11-13-5-1-2-9-17-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCYIEJALOJANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319729 | |

| Record name | 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816186 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

893998-30-6 | |

| Record name | 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.